6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one
Description
Propriétés
IUPAC Name |
3-(prop-2-enylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-2-5-8-6-3-4-7(11)10-9-6/h2-4H,1,5H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCPRZXFCGCAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80533942 | |
| Record name | 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80533942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88259-81-8 | |
| Record name | 6-(2-Propen-1-ylamino)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88259-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80533942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Reaction Conditions and Optimization
In a typical procedure, 6-aminopyridazin-3(2H)-one is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Allyl bromide (1.2 equiv) is added dropwise in the presence of a base like potassium carbonate or triethylamine to deprotonate the amine and facilitate nucleophilic substitution. The reaction is heated to 60–80°C for 12–24 hours, yielding the target compound after purification via column chromatography.
Key Data:
This method is favored for its simplicity but requires careful control of stoichiometry to minimize over-alkylation.
Reductive Amination of 6-Ketopyridazin-3(2H)-one
An alternative approach employs reductive amination, where 6-ketopyridazin-3(2H)-one is condensed with allylamine in the presence of a reducing agent.
Mechanism and Catalysts
The ketone at position 6 reacts with allylamine to form an imine intermediate, which is reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. This method is advantageous for substrates sensitive to harsh alkylation conditions.
Example Procedure:
- 6-Ketopyridazin-3(2H)-one (1.0 equiv) and allylamine (1.5 equiv) are stirred in methanol at room temperature for 1 hour.
- NaBH₃CN (1.2 equiv) is added, and the mixture is refluxed for 6 hours.
- The product is isolated via solvent evaporation and recrystallized from ethanol.
Key Data:
Nucleophilic Aromatic Substitution (SNAr)
For substrates with electron-withdrawing groups, nucleophilic aromatic substitution offers a viable pathway. 6-Chloropyridazin-3(2H)-one reacts with allylamine under basic conditions to displace the chloride.
Optimization of SNAr Reactions
The reaction proceeds in tetrahydrofuran (THF) or toluene at elevated temperatures (80–100°C). The use of catalytic potassium iodide enhances the leaving group’s mobility, while excess allylamine ensures complete substitution.
Example:
6-Chloropyridazin-3(2H)-one (1.0 equiv), allylamine (3.0 equiv), K₂CO₃ (2.0 equiv), and KI (0.1 equiv) in THF are heated at 90°C for 24 hours. The product is extracted with dichloromethane and purified via silica gel chromatography.
Key Data:
Multicomponent Condensation Reactions
Multicomponent reactions (MCRs) provide a one-pot synthesis route. A notable example involves the condensation of malononitrile, allylamine, and a pyridazine precursor under microwave irradiation.
Microwave-Assisted Synthesis
In a representative protocol, equimolar quantities of malononitrile, allylamine, and 3-hydroxypyridazine are mixed in acetic anhydride and irradiated at 120°C for 15 minutes. The reaction proceeds via a Knoevenagel-cyclization sequence, yielding the target compound in moderate yields.
Key Data:
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield | Conditions | Advantages |
|---|---|---|---|---|
| Alkylation | 6-Aminopyridazinone | 65–75% | Mild, scalable | High yield, simple setup |
| Reductive Amination | 6-Ketopyridazinone | 50–60% | Requires reducing agents | Suitable for sensitive substrates |
| SNAr | 6-Chloropyridazinone | 55–70% | High-temperature | Compatible with electron-deficient rings |
| Multicomponent Reaction | Malononitrile, allylamine | 45–55% | Microwave-assisted | Rapid, one-pot procedure |
Analyse Des Réactions Chimiques
Types of Reactions: 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: It is studied for its potential biological activities, including antimicrobial, antidiabetic, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as hypertension, inflammation, and neurological disorders.
Industry: Pyridazinone derivatives, including this compound, are used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . Additionally, it can modulate various signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Structural Features and Substituent Effects
The biological and physicochemical properties of pyridazinone derivatives are highly dependent on substituents at the 6-position. Key analogues include:
Physicochemical Properties
- Solubility: 6-Phenyl-pyridazin-3(2H)-one exhibits moderate solubility in ethanol (1.2 mg/mL) and methanol (0.9 mg/mL) but poor solubility in non-polar solvents .
- Thermal Stability: Pyridazinones generally decompose above 200°C; substituents like chlorine or bulky groups (e.g., thiazepine) increase thermal stability .
Crystallographic and Computational Studies
- Structure Validation : Tools like SHELXL and SHELXS are widely used for small-molecule crystallography, ensuring accurate bond length and angle measurements .
- Hydrogen Bonding: Pyridazinones often form hydrogen-bonded networks, influencing crystal packing and solubility. For example, 6-phenyl derivatives exhibit C=O···H-N interactions .
Activité Biologique
6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family, which has garnered significant attention due to its diverse pharmacological activities. This compound is characterized by the molecular formula and is known for its potential therapeutic applications, including antimicrobial, antidiabetic, and anticancer properties.
The compound features a unique structure that contributes to its biological activity. The presence of the prop-2-en-1-ylamino group enhances its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H9N3O |
| Average Mass | 151.169 g/mol |
| InChI Key | BPCPRZXFCGCAKM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. For instance, it has been shown to inhibit calcium ion influx, which is crucial for platelet aggregation, thus suggesting potential applications in cardiovascular health .
Antimicrobial Activity
Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens:
- Minimum Inhibitory Concentration (MIC) values against common bacteria:
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. Specific findings include:
- Cytotoxicity : The compound shows IC50 values in the micromolar range against various cancer cell lines, indicating strong antiproliferative activity .
Antidiabetic Effects
The compound's potential as an antidiabetic agent has also been explored, with preliminary studies suggesting it may enhance insulin sensitivity and glucose uptake in muscle cells.
Study on Antimicrobial Activity
A study published in MDPI evaluated a series of pyridazinone derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC value of approximately 7.80 µg/mL .
Cytotoxicity Study
Another investigation focused on the cytotoxic effects of this compound on A549 lung cancer cells. The results demonstrated a preferential suppression of rapidly dividing cells compared to non-tumor fibroblasts, highlighting its potential for targeted cancer therapy .
Q & A
Basic Research Questions
Q. How can synthesis routes for 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one be optimized to improve yield and purity?
- Methodology : Utilize factorial design experiments (e.g., Taguchi or Box-Behnken) to systematically vary reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of reactants. For example, highlights the application of statistical experimental design in chemical synthesis to minimize trial-and-error approaches. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC or NMR .
- Key Considerations : Pyridazinone derivatives often require regioselective substitution; allylation of the amino group may require controlled pH to avoid side reactions (e.g., over-alkylation) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Combine H/C NMR to confirm the allyl-amino substitution pattern and pyridazinone backbone. Infrared (IR) spectroscopy can validate the presence of NH (3100–3300 cm) and carbonyl (1650–1700 cm) groups. Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, especially for tautomeric forms .
- Data Interpretation : Compare spectral data with structurally analogous compounds, such as 6-phenyl-3(2H)-pyridazinone derivatives, to identify deviations caused by the allyl group .
Q. How can biological activity screening be designed for this compound?
- Methodology : Prioritize in vitro assays for antimicrobial, anti-inflammatory, or cardiovascular activity based on pyridazinone’s known pharmacological profiles (). Use positive controls like standard NSAIDs or β-blockers. For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293) .
- Experimental Design : Dose-response curves and IC calculations are essential. Ensure replication (n ≥ 3) to address biological variability .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and tautomeric stability of this compound?
- Methodology : Apply density functional theory (DFT) to model tautomeric equilibria (e.g., keto-enol forms) and assess electronic effects of the allyl group. Programs like Gaussian or ORCA can calculate Gibbs free energy differences between tautomers .
- Validation : Compare computational results with experimental data (e.g., X-ray crystallography in ) to refine force fields or basis sets .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodology : Investigate pharmacokinetic factors such as metabolic stability (e.g., CYP450 enzyme interactions) and bioavailability. Use LC-MS/MS to track metabolite formation in plasma or tissue samples .
- Case Study : notes discrepancies in pyridazinone derivatives’ hypotensive effects between cell-based assays and animal models, often linked to protein binding or rapid clearance .
Q. What role does the allyl group play in modulating the compound’s pharmacological selectivity?
- Methodology : Synthesize analogs with varying substituents (e.g., propargyl or benzyl groups) and compare binding affinities to target proteins via surface plasmon resonance (SPR) or molecular docking. demonstrates how substituent bulkiness affects affinity for platelet receptors .
- Structural Insights : Molecular dynamics simulations can visualize interactions between the allyl group and hydrophobic pockets in enzyme active sites .
Data Analysis and Optimization
Q. How should researchers design multi-parametric studies to balance synthetic efficiency and bioactivity?
- Methodology : Use response surface methodology (RSM) to correlate reaction conditions (e.g., catalyst loading, time) with both yield and bioactivity endpoints. emphasizes factorial designs for efficient parameter space exploration .
- Example : Optimize Suzuki-Miyaura coupling (if applicable) by varying Pd catalyst types and ligand ratios while monitoring both reaction yield and compound potency .
Q. What statistical tools are recommended for analyzing dose-dependent biological responses?
- Methodology : Apply nonlinear regression models (e.g., log-logistic curves) in software like GraphPad Prism. Use ANOVA to compare group means and Tukey’s post-hoc test for pairwise comparisons .
- Advanced Approach : Bayesian hierarchical modeling can account for variability across experimental batches or cell passages .
Ethical and Technical Compliance
Q. How can researchers ensure compliance with safety protocols during handling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
